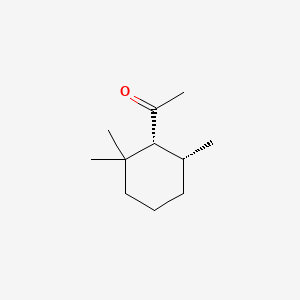
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone: is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and an ethanone group in the cis configuration . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethylcyclohexanone with ethylmagnesium bromide, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of cis-1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
trans-1-(2,2,6-Trimethylcyclohexyl)ethanone: Similar structure but with a trans configuration.
1-(2,2,6-Trimethylcyclohexyl)propanone: Similar structure with a propanone group instead of an ethanone group.
2,2,6-Trimethylcyclohexanone: Similar structure without the ethanone group.
Uniqueness: cis-1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interactions with molecular targets compared to its trans isomer or other similar compounds .
Properties
CAS No. |
52612-42-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(1R,6R)-2,2,6-trimethylcyclohexyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
InChI Key |
LGEFCQRTSXYJAD-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CCCC([C@@H]1C(=O)C)(C)C |
Canonical SMILES |
CC1CCCC(C1C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


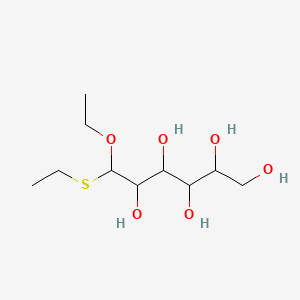
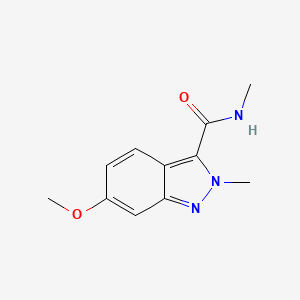
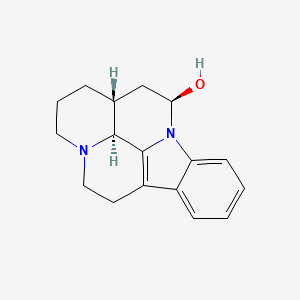
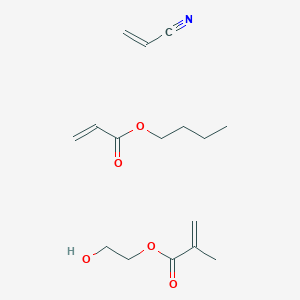
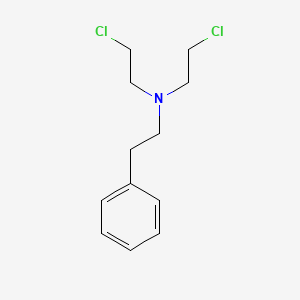
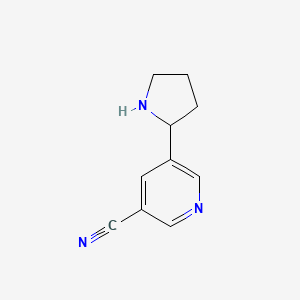
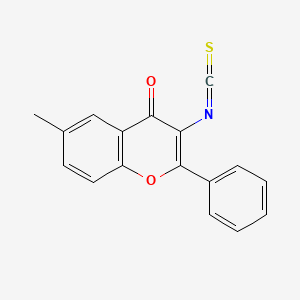
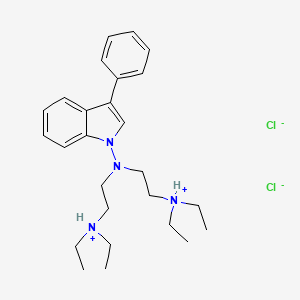
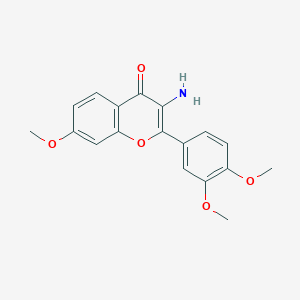
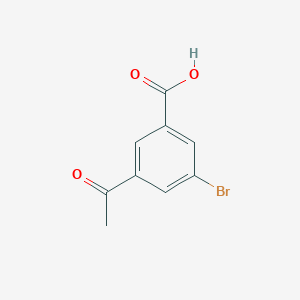
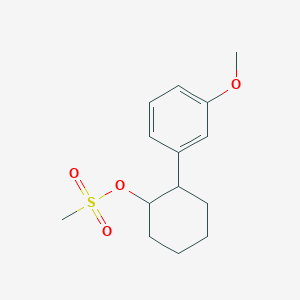
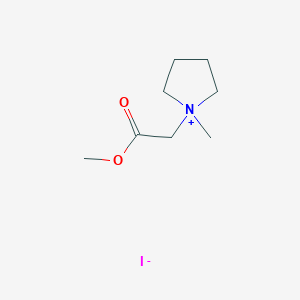
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
